molecular formula C12H8ClNO B1593318 5-(2-Chlorophenyl)nicotinaldehyde CAS No. 855301-00-7

5-(2-Chlorophenyl)nicotinaldehyde

Cat. No. B1593318
M. Wt: 217.65 g/mol
InChI Key: RQRCKXKGKGODEC-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)nicotinaldehyde is a specialty chemical . It has a molecular formula of C12H8ClNO and a molecular weight of 217.65 .


Synthesis Analysis

While there isn’t specific information available on the synthesis of 5-(2-Chlorophenyl)nicotinaldehyde, a related compound, ketamine, has been synthesized using a hydroxy ketone intermediate in a five-step process . This process involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration, oxidation, imination, and finally, rearrangement .

Scientific Research Applications

  • Indole Derivatives

    • Scientific Field : Pharmaceutical Sciences .
    • Application Summary : Indole derivatives have been found in many important synthetic drug molecules and possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • Methods of Application : The methods of application vary depending on the specific biological activity being targeted. For example, for antiviral activity, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared .
    • Results or Outcomes : The results also vary. For instance, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .
  • Oxadiazoles

    • Scientific Field : Medicinal Chemistry .
    • Application Summary : Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
    • Methods of Application : The synthesis of all regioisomeric forms taking representative examples .
    • Results or Outcomes : Oxadiazoles have shown favorable oxygen balance and positive heat of formations .
  • Nicotinaldehyde

    • Scientific Field : Cancer Research .
    • Application Summary : Nicotinaldehyde supplementation replenishes the intracellular NAD level in leukemia cells treated with NAMPT inhibitor APO866 and prevents APO866-induced oxidative stress, mitochondrial dysfunction and ATP depletion .
    • Methods of Application : The application of nicotinaldehyde depends on NAPRT and occurs via the Preiss–Handler pathway .
    • Results or Outcomes : The outcomes of this application are the prevention of oxidative stress, mitochondrial dysfunction, and ATP depletion in leukemia cells .
  • Phenoxy Acetamide Derivatives

    • Scientific Field : Medicinal Chemistry .
    • Application Summary : Phenoxy acetamide and its derivatives (including chalcone, indole, and quinoline) have been investigated for their synthesis and pharmacological activities .
    • Methods of Application : The methods of application vary depending on the specific biological activity being targeted .
    • Results or Outcomes : The results also vary. For instance, some phenoxy acetamide derivatives have shown potential as therapeutic candidates .
  • Chalcone Derivatives

    • Scientific Field : Pharmaceutical Sciences .
    • Application Summary : Chalcone derivatives have been found in many important synthetic drug molecules and possess various biological activities .
    • Methods of Application : The methods of application vary depending on the specific biological activity being targeted .
    • Results or Outcomes : The results also vary. For instance, some chalcone derivatives have shown potential as therapeutic candidates .
  • Quinoline Derivatives

    • Scientific Field : Medicinal Chemistry .
    • Application Summary : Quinoline derivatives have been found in many important synthetic drug molecules and possess various biological activities .
    • Methods of Application : The methods of application vary depending on the specific biological activity being targeted .
    • Results or Outcomes : The results also vary. For instance, some quinoline derivatives have shown potential as therapeutic candidates .

properties

IUPAC Name

5-(2-chlorophenyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO/c13-12-4-2-1-3-11(12)10-5-9(8-15)6-14-7-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRCKXKGKGODEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CC(=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646986
Record name 5-(2-Chlorophenyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chlorophenyl)nicotinaldehyde

CAS RN

855301-00-7
Record name 5-(2-Chlorophenyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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